

Gomisin S biological activities and therapeutic potential

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An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of Gomisin Lignans

Executive Summary

Gomisins are a class of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of the biological activities and therapeutic potential of various gomisin compounds. While this guide aims to be exhaustive, it is important to note that specific literature on "**Gomisin S**" is not readily available in the reviewed scientific databases. Therefore, this paper focuses on the well-researched members of the gomisin family, including Gomisin A, G, J, L1, M2, and N. These compounds have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective activities. This guide summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms and signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Schisandra chinensis (five-flavor berry) is a plant that has been utilized for centuries in traditional medicine, particularly in East Asia.[1] Its bioactive properties are largely attributed to a group of lignans, with gomisins being among the most prominent.[1] These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities.



This guide provides a detailed exploration of the biological mechanisms and therapeutic prospects of the gomisin family of lignans.

Biological Activities of Gomisins

Gomisins exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

Several gomisins have demonstrated significant anticancer effects across a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, necroptosis, and cell cycle arrest, as well as the inhibition of metastasis.

- Gomisin A has been shown to enhance the antitumor effect of paclitaxel in ovarian cancer by suppressing oxidative stress.[2] It also exhibits anticancer and antiangiogenic properties and can reverse multidrug resistance in cancer cells.[2] In non-small cell lung cancer (NSCLC), Gomisin A inhibits cell viability, migration, and invasion while inducing apoptosis and cell cycle arrest.[3]
- Gomisin J displays strong cytotoxic effects against various cancer cell lines.[4][5] Notably, it
 induces necroptosis in apoptosis-resistant MCF7 breast cancer cells and apoptosis in MDAMB-231 cells.[4][5]
- Gomisin L1 has shown potent cytotoxic activity against A2780 and SKOV3 ovarian cancer cells by inducing apoptosis.
- Gomisin M2 inhibits the proliferation of breast cancer stem cells and promotes apoptosis in triple-negative breast cancer cell lines.[7] It has also been shown to block the growth of breast cancer stem cells in a zebrafish xenograft model.[7]
- Gomisin N has been reported to reduce the viability of and induce apoptosis in HepG2 liver cancer cells.[8][9] It also enhances TRAIL-induced apoptosis in cancer cells.[9]

Anti-inflammatory Activity

Gomisins possess potent anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.



- Gomisin A exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory molecules.[10]
- Gomisin G and J inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS).[11] This anti-inflammatory activity is mediated through the induction of Heme Oxygenase-1 (HO-1) expression.[11]
- Gomisin J, N, and Schisandrin C have been found to reduce nitric oxide (NO) production in LPS-stimulated murine macrophages.[12][13] They also decrease the expression and secretion of pro-inflammatory cytokines by blocking the phosphorylation of p38 MAPK, ERK1/2, and JNK.[12][13]
- Gomisin M2 has demonstrated the ability to ameliorate atopic dermatitis-like skin lesions by inhibiting the activation of STAT1 and NF-kB.[14]
- Gomisin N has been shown to decrease the production of inflammatory cytokines in human periodontal ligament cells by inhibiting the TNF-α-stimulated ERK and JNK pathways.[15] It also suppresses the expression of inducible nitric oxide synthase (iNOS) in rat hepatocytes. [16]

Neuroprotective Activity

Certain gomisins have shown promise in protecting against neuronal damage and cognitive impairment, suggesting their potential in treating neurodegenerative diseases.

- Gomisin A has been reported to have neuroprotective properties.[17]
- Gomisin J has been found to attenuate cerebral ischemia/reperfusion injury in rats by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.[18][19][20]
- Gomisin N has demonstrated neuroprotective effects in models of Alzheimer's disease.[21] It has been shown to rescue cognitive impairment by targeting GSK3β and activating the Nrf2 signaling pathway to combat oxidative stress.[21]

Hepatoprotective Activity



Hepatoprotection is one of the most well-documented activities of gomisins, with several members of this family showing protective effects against various forms of liver injury.

- Gomisin A protects the liver from harmful chemicals by inhibiting cytochrome P450-3A4.[11]
 It has also been shown to have anti-apoptotic and hepatoprotective effects against fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide.[22] Furthermore, it can protect against carbon tetrachloride-induced acute liver injury by mitigating oxidative stress and inflammation.[23]
- Gomisin N has been shown to alleviate ethanol-induced liver injury by improving lipid metabolism and reducing oxidative stress.[24] It is also involved in the hepatoprotective effects of Schisandra chinensis extract.[16]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various gomisins as reported in the literature.

Table 1: Anticancer Activity of Gomisins (IC50 Values)



Gomisin	Cell Line	Activity	IC50 Value	Reference
Gomisin J	MCF7 (Breast Cancer)	Cytotoxicity	<10 µg/ml (proliferation suppression), >30 µg/ml (viability decrease)	[4][5]
Gomisin J	MDA-MB-231 (Breast Cancer)	Cytotoxicity	<10 µg/ml (proliferation suppression), >30 µg/ml (viability decrease)	[4][5]
Gomisin L1	HL-60 (Leukemia)	Cytotoxicity	82.02 μΜ	[6]
Gomisin L1	HeLa (Cervical Cancer)	Cytotoxicity	166.19 μΜ	[6]
Gomisin L1	MCF7 (Breast Cancer)	Cytotoxicity	> 200 μM	[6]
Gomisin M2	MDA-MB-231 (Breast Cancer)	Apoptosis Induction	Significant increase at 10, 20, 40, 80 µM	[7]
Gomisin M2	HCC1806 (Breast Cancer)	Apoptosis Induction	Significant increase at 10, 20, 40, 80 μM	[7]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[25][26]

Table 2: Effects of Gomisins on Ion Channels



Gomisin	Channel	Cell Line	Effect	IC50 Value	Reference
Gomisin A	Voltage-gated Na+ current (Peak)	GH3 (Pituitary Tumor)	Inhibition	6.2 μΜ	[17]
Gomisin A	Voltage-gated Na+ current (End-pulse)	GH3 (Pituitary Tumor)	Inhibition	0.73 μΜ	[17]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of gomisin's biological activities.

Cell Culture and Viability Assays

- Cell Lines: Human cancer cell lines such as MCF7, MDA-MB-231 (breast cancer)[4][5],
 A2780, SKOV3 (ovarian cancer)[2][6], HepG2 (liver cancer)[8], and murine macrophage cell line Raw264.7[11][12] are commonly used.
- Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[27]
- MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with
 various concentrations of gomisins for specified durations. MTT solution is then added, and
 the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is
 measured using a microplate reader to determine the percentage of viable cells.[2]
- Colony Formation Assay: Cells are seeded at low density in 6-well plates and treated with gomisins for an extended period (e.g., 2 weeks). After incubation, the colonies are fixed, stained (e.g., with Wright-Giemsa stain), and colonies containing more than 50 cells are counted to determine the clonogenic survival.[2]

Apoptosis and Cell Cycle Analysis



• Flow Cytometry: To analyze apoptosis, cells are treated with gomisins, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] For cell cycle analysis, treated cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]

Western Blot Analysis

- Protein Extraction and Quantification: Cells are lysed using a suitable lysis buffer, and the total protein concentration is determined using a protein assay kit (e.g., BCA assay).
- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, MAPKs, NF-κB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]

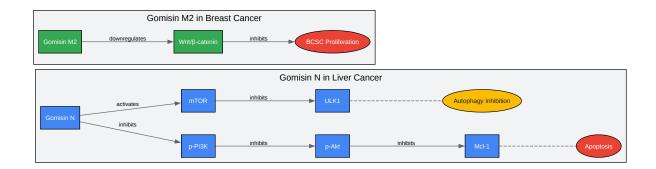
In Vivo Animal Models

- Ovarian Cancer Mouse Model: A2780 cells are subcutaneously injected into the backs of mice. The mice are then treated with gomisins, paclitaxel, or a combination, and tumor growth is monitored over time.[2]
- Cerebral Ischemia/Reperfusion Rat Model: A middle cerebral artery occlusion/reperfusion
 (MCAO/R) model is used to induce cerebral ischemia. Rats are treated with Gomisin J, and
 neurological deficits, infarct volume, and biomarkers of apoptosis, inflammation, and
 oxidative stress are assessed.[18][19]
- Breast Cancer Zebrafish Xenograft Model: CSC-enriched breast cancer cells labeled with a
 fluorescent dye are microinjected into zebrafish embryos. The embryos are then treated with
 Gomisin M2, and tumor growth and metastasis are monitored using fluorescence
 microscopy.[7]



Signaling Pathways and Mechanisms of Action

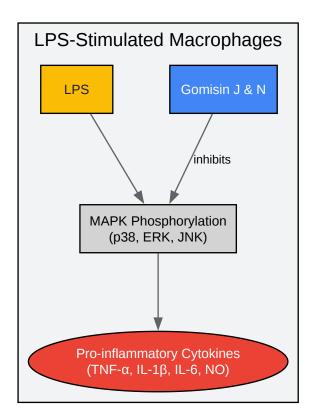
Gomisins exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

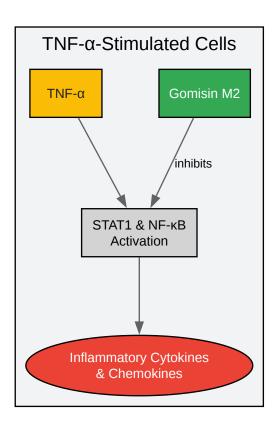


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Caption: Anticancer signaling pathways modulated by Gomisin N and Gomisin M2.



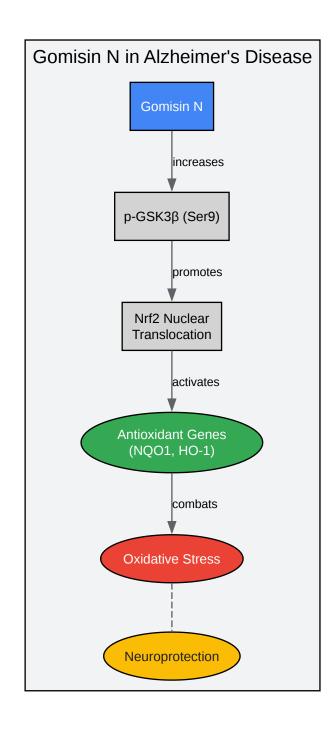




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Caption: Anti-inflammatory mechanisms of various Gomisins.





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Caption: Neuroprotective signaling pathway of Gomisin N.

Conclusion and Future Directions

The gomisin family of lignans, derived from Schisandra chinensis, represents a rich source of bioactive compounds with significant therapeutic potential. The extensive research on



Gomisins A, G, J, L1, M2, and N has revealed their potent anticancer, anti-inflammatory, neuroprotective, and hepatoprotective activities. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways related to cell death, inflammation, and oxidative stress.

While the existing data are promising, further research is warranted. The lack of specific information on "**Gomisin S**" suggests that there may be other, less-studied gomisins with unique pharmacological profiles awaiting discovery. Future studies should focus on:

- Comprehensive profiling of all gomisin compounds from Schisandra chinensis.
- Elucidation of the precise molecular targets of individual gomisins.
- Preclinical and clinical studies to evaluate the safety and efficacy of the most promising gomisins for specific disease indications.
- Structure-activity relationship (SAR) studies to guide the synthesis of novel gomisin analogs with improved potency and selectivity.

In conclusion, gomisins are a valuable class of natural products that hold considerable promise for the development of new drugs to treat a wide range of human diseases. Continued investigation into their biological activities and mechanisms of action will be crucial in translating this potential into clinical applications.

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